molecular formula C15H15N3OS2 B11370907 N-(6-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(6-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11370907
M. Wt: 317.4 g/mol
InChI Key: SAWLVJIFLBDQQO-UHFFFAOYSA-N
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Description

N-(6-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a 2,4-dimethylthiazole carboxamide moiety. Its molecular formula is C₁₅H₁₆N₄OS₂ (molecular weight: 348.44 g/mol). The ethyl group at the 6-position of the benzothiazole and the dimethyl substitution on the thiazole ring distinguish it from related compounds.

Properties

Molecular Formula

C15H15N3OS2

Molecular Weight

317.4 g/mol

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H15N3OS2/c1-4-10-5-6-11-12(7-10)21-15(17-11)18-14(19)13-8(2)16-9(3)20-13/h5-7H,4H2,1-3H3,(H,17,18,19)

InChI Key

SAWLVJIFLBDQQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=C(S3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of 6-ethyl-1,3-benzothiazol-2-amine with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

Bioisosteric Replacements
  • Compound 3 (N-(3-pyridylmethyl)-6-ethylbenzothiazole-2-yl-5-nitrofuran-2-carboxamide) and Compound 4 (N-benzyl-5-methoxybenzothiazole-2-yl-5-nitrofuran-2-carboxamide) ():
    • These analogs share the N-(1,3-benzothiazol-2-yl)carboxamide backbone but differ in substituents. Compound 3 uses a pyridylmethyl group, while Compound 4 employs a benzyl group. The 6-ethyl (Compound 3) and 5-methoxy (Compound 4) substitutions on the benzothiazole illustrate bioisosteric principles, where ethyl (hydrophobic) and methoxy (polar) groups modulate solubility and target binding.
    • Biological Impact : Both compounds inhibit sortase enzymes (IC₅₀: 30–70 µg/mL), but their substituents influence selectivity. Compound 3’s pyridyl group may enhance interactions with polar active sites, whereas Compound 4’s methoxy group could improve metabolic stability .
Halogenated Derivatives
  • N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide ():
    • The dichloro substitution increases molecular weight (vs. the target compound’s ethyl group), leading to higher chromatographic retention times. Halogens often enhance binding affinity but may raise toxicity risks .

Thiazole Carboxamide Derivatives in Therapeutics

Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide) ():
  • A clinically approved tyrosine kinase inhibitor, Dasatinib shares the thiazole carboxamide core but incorporates a pyrimidinylamino group and piperazine moiety. These additions confer specificity for kinase domains, unlike the target compound’s benzothiazole focus.
  • Synthesis : Both compounds utilize carboxamide coupling steps, but Dasatinib’s complexity requires multi-stage protection/deprotection strategies .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound 348.44 6-Ethyl, 2,4-dimethyl 3.2
Compound 3 () ~420 6-Ethyl, pyridylmethyl 2.8
Compound 4 () ~410 5-Methoxy, benzyl 3.5
N-(4,5-dichloro... () ~407 4,5-Dichloro, 3,5-dimethoxy 4.1

*LogP values estimated using fragment-based methods.

  • The target compound’s lower molecular weight and moderate lipophilicity suggest favorable membrane permeability compared to bulkier analogs.

Enzyme Inhibition

  • However, the absence of a nitro group could diminish electrophilic reactivity, affecting covalent binding .

Antimicrobial Potential

  • 5-Nitrofuran Analogs : Exhibit broad-spectrum activity due to nitro group redox cycling, generating cytotoxic radicals. The target compound lacks this moiety, suggesting a distinct mechanism, possibly through hydrophobic interactions .

Biological Activity

N-(6-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and antitumor activities, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C14H16N4OS2
  • Molecular Weight: 336.43 g/mol
  • XLogP3-AA: 3.5
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 5

These properties indicate the compound's potential for interaction with biological targets due to its moderate lipophilicity and ability to form hydrogen bonds.

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various compounds, this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity Data

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL
Candida albicans2016 µg/mL

Antitumor Activity

This compound has also been investigated for its antitumor effects. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells.

Case Study: Antitumor Efficacy

In a recent study involving human lung cancer cell lines (A549 and HCC827), the compound exhibited an IC50 value of approximately 6.0 µM in 2D culture assays. In contrast, its efficacy was lower in 3D culture systems, suggesting that the tumor microenvironment may influence drug effectiveness.

Table 2: Antitumor Activity Data

Cell LineIC50 (µM) in 2D AssayIC50 (µM) in 3D Assay
A5496.020.0
HCC8276.522.5
MRC-5 (Normal)>20>20

The biological activity of this compound is attributed to several mechanisms:

  • Antibacterial Mechanism:
    • Inhibition of bacterial cell wall synthesis.
    • Disruption of membrane integrity leading to cell lysis.
  • Antitumor Mechanism:
    • Induction of apoptosis in cancer cells via activation of caspases.
    • Modulation of signaling pathways involved in cell proliferation and survival.

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